Ac-DPhe-Arg-Trp-NH2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DPhe-Arg-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated by coupling reactions, which are facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high throughput and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to achieve the desired purity levels required for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Ac-DPhe-Arg-Trp-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be used to modify specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives .
Scientific Research Applications
Ac-DPhe-Arg-Trp-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating melanocortin receptors, which are involved in various physiological processes.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Ac-DPhe-Arg-Trp-NH2 involves its interaction with melanocortin receptors, particularly the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R). Upon binding to these receptors, the compound activates the G protein-coupled receptor (GPCR) signaling pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) production. This signaling cascade ultimately results in various physiological effects, such as modulation of energy homeostasis and appetite regulation .
Comparison with Similar Compounds
Similar Compounds
Ac-His-DPhe-Arg-Trp-NH2: A similar tetrapeptide with a histidine residue instead of an acetyl group at the N-terminus.
Ac-His-Arg-DPhe-Trp-NH2: Another tetrapeptide with a different sequence order, affecting its receptor selectivity and activity.
Uniqueness
Ac-DPhe-Arg-Trp-NH2 is unique due to its specific sequence and modifications, which confer distinct receptor selectivity and pharmacological properties. Its ability to selectively activate MC3R over MC4R makes it a valuable tool for studying the physiological roles of these receptors and developing targeted therapies .
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N8O4/c1-17(37)34-24(14-18-8-3-2-4-9-18)27(40)35-22(12-7-13-32-28(30)31)26(39)36-23(25(29)38)15-19-16-33-21-11-6-5-10-20(19)21/h2-6,8-11,16,22-24,33H,7,12-15H2,1H3,(H2,29,38)(H,34,37)(H,35,40)(H,36,39)(H4,30,31,32)/t22-,23-,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCUFURZWPZEOH-KMDXXIMOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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